molecular formula C10H16Cl2N4S B7897909 1-(6-Chloro-2-methylsulfanyl-pyrimidin-4-yl)-piperidin-4-ylamine hydrochloride

1-(6-Chloro-2-methylsulfanyl-pyrimidin-4-yl)-piperidin-4-ylamine hydrochloride

Cat. No.: B7897909
M. Wt: 295.2 g/mol
InChI Key: NRQCNZHHVDAAEM-UHFFFAOYSA-N
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Description

1-(6-Chloro-2-methylsulfanyl-pyrimidin-4-yl)-piperidin-4-ylamine hydrochloride is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a pyrimidine ring substituted with a chlorine atom and a methylsulfanyl group, linked to a piperidine ring through an amine group. The hydrochloride salt form enhances its solubility and stability, making it suitable for various experimental and industrial applications .

Preparation Methods

The synthesis of 1-(6-Chloro-2-methylsulfanyl-pyrimidin-4-yl)-piperidin-4-ylamine hydrochloride typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

    Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized through a condensation reaction involving appropriate starting materials such as chloroacetaldehyde and thiourea, followed by chlorination to introduce the chlorine atom at the 6-position.

    Introduction of the Methylsulfanyl Group: The methylsulfanyl group is introduced via a nucleophilic substitution reaction using a suitable methylthiolating agent.

    Coupling with Piperidine: The piperidine ring is then coupled to the pyrimidine ring through an amine linkage, often using a reductive amination reaction.

    Formation of the Hydrochloride Salt: Finally, the free base form of the compound is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial production methods may involve optimization of these steps to enhance yield, purity, and cost-effectiveness, often employing continuous flow techniques and automated synthesis platforms.

Chemical Reactions Analysis

1-(6-Chloro-2-methylsulfanyl-pyrimidin-4-yl)-piperidin-4-ylamine hydrochloride undergoes various chemical reactions, including:

Scientific Research Applications

1-(6-Chloro-2-methylsulfanyl-pyrimidin-4-yl)-piperidin-4-ylamine hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(6-Chloro-2-methylsulfanyl-pyrimidin-4-yl)-piperidin-4-ylamine hydrochloride involves its interaction with specific molecular targets, primarily kinases. The compound binds to the ATP-binding site of kinases, inhibiting their activity and thereby disrupting downstream signaling pathways. This inhibition can lead to the induction of apoptosis in cancer cells and the suppression of tumor growth. The molecular pathways involved include the EGFR, Her2, VEGFR2, and CDK2 signaling pathways .

Comparison with Similar Compounds

1-(6-Chloro-2-methylsulfanyl-pyrimidin-4-yl)-piperidin-4-ylamine hydrochloride can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern and the presence of the piperidine ring, which confer distinct chemical and biological properties.

Properties

IUPAC Name

1-(6-chloro-2-methylsulfanylpyrimidin-4-yl)piperidin-4-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15ClN4S.ClH/c1-16-10-13-8(11)6-9(14-10)15-4-2-7(12)3-5-15;/h6-7H,2-5,12H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRQCNZHHVDAAEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC(=CC(=N1)Cl)N2CCC(CC2)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16Cl2N4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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